molecular formula C11H17NO B181488 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine CAS No. 117322-93-7

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Cat. No. B181488
Key on ui cas rn: 117322-93-7
M. Wt: 179.26 g/mol
InChI Key: DPLCQNGJZJXXPM-UHFFFAOYSA-N
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Patent
US05286905

Procedure details

The reaction according to the method described in a known literature [J. Am. Chem. Soc., 73 2584 (1951)] was carried out by the use of the same starting materials as those used in Example 17. That is, 24.4 g (0.20 mol) of 3,5-dimethylphenol was dissolved in 100 ml of chloroform, and the resultant mixture was refluxed under atmospheric pressure. A solution prepared by dissolving 3.8 g (0.067 mol) of propyleneimine in 20 ml of chloroform was added dropwise over 30 minutes, and the refluxing was further continued for 3 hours. The reaction product was subjected to extraction with 50 ml of 5% hydrochloric acid three times, and then the water layer of the product was neutralized with sodium hydroxide. The water layer was subjected to extraction with 50 ml of ether three times. The ether layer was washed with water and dried. Then, ether was distilled off, and the residue was distilled under reduced pressure to give 3.9 g of 1-(3,5-dimethylphenoxy)- 2-propylamine. Its yield was as low as 33%.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH3:10][CH:11]1[NH:13][CH2:12]1>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([CH3:8])[CH:7]=1)[O:9][CH2:10][CH:11]([NH2:13])[CH3:12]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
CC1CN1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution prepared
ADDITION
Type
ADDITION
Details
was added dropwise over 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction product was subjected to extraction with 50 ml of 5% hydrochloric acid three times
EXTRACTION
Type
EXTRACTION
Details
The water layer was subjected to extraction with 50 ml of ether three times
WASH
Type
WASH
Details
The ether layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
Then, ether was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=C(OCC(C)N)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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